molecular formula C34H26BaN4O8S2 B590632 barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate CAS No. 129212-12-0

barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate

Cat. No.: B590632
CAS No.: 129212-12-0
M. Wt: 820.049
InChI Key: YFKCXMBYHDEBIC-CBZXXFQISA-L
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Description

barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is a complex organic compound with the molecular formula C34H28BaN4O8S2. This compound is known for its vibrant color and is commonly used as a pigment in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves a multi-step process. The primary steps include the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 2-hydroxy-1-naphthaldehyde. The resulting azo compound is then treated with barium chloride to form the barium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a pigment in paints, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo group in the molecule can participate in coordination chemistry, allowing it to bind to various metal ions and facilitate their detection or removal .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, barium(2+);5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .

Properties

CAS No.

129212-12-0

Molecular Formula

C34H26BaN4O8S2

Molecular Weight

820.049

IUPAC Name

barium(2+);2-methyl-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonate

InChI

InChI=1S/2C17H14N2O4S.Ba/c2*1-11-6-8-13(10-16(11)24(21,22)23)18-19-17-14-5-3-2-4-12(14)7-9-15(17)20;/h2*2-10,18H,1H3,(H,21,22,23);/q;;+2/p-2/b2*19-17-;

InChI Key

YFKCXMBYHDEBIC-CBZXXFQISA-L

SMILES

CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].CC1=C(C=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)S(=O)(=O)[O-].[Ba+2]

Synonyms

Benzenesulfonic acid, 5-[(2-hydroxy-1-naphthalenyl)azo]-2-methyl-, barium salt (2:1)

Origin of Product

United States

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